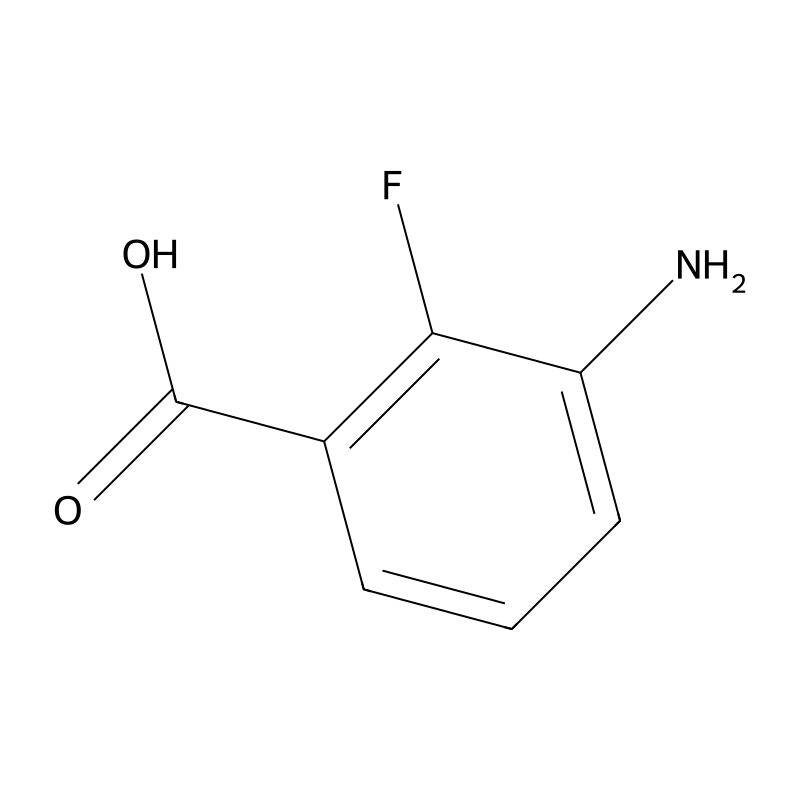

3-Amino-2-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Novel Benzamide

Field: Organic Chemistry

Application: 2-Amino-6-fluorobenzoic acid is used in the synthesis of a novel benzamide with potent neuroleptic activity.

Results: The product is a novel benzamide with potent neuroleptic activity.

Construction of Lanthanide Complexes

Fluorescence Detection

Field: Biochemistry

Application: Fluorescent amino acids, such as tryptophan (Trp), tyrosine (Tyr) and phenylalanine (Phe), are used to detect functional groups and ions.

Method: The fluorescence properties of these amino acids are used to enhance the fluorescence properties of other molecules.

Results: Applications of peptide-based fluorescence include sensing drug release, metal ions and biomolecules.

Synthesis of Quantum Emitters

Field: Materials Science

Biofluorination Strategies

Results: These strategies have been applied in the anti-cancer, anti-viral and anti-infection fields.

Structural Modification of Natural Products

3-Amino-2-fluorobenzoic acid is characterized by the presence of both an amino group (-NH2) and a fluorine atom at the 2-position of the benzoic acid structure. It has a molecular weight of 155.13 g/mol and is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). The compound is known for its potential applications in medicinal chemistry and as a building block in organic synthesis .

The reactivity of 3-amino-2-fluorobenzoic acid can be attributed to its functional groups. Common reactions include:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Acid-Base Reactions: As a carboxylic acid, it can donate protons in acidic conditions, forming its conjugate base.

- Reduction Reactions: It can be synthesized from 2-fluoro-3-nitrobenzoic acid through reduction processes, highlighting its role as a precursor in synthetic pathways .

Research indicates that 3-amino-2-fluorobenzoic acid exhibits biological activity, particularly as a ligand for dopamine receptors. This property suggests potential applications in pharmacology, especially in developing treatments for neurological disorders. Its ability to interact with biological systems makes it a subject of interest in medicinal chemistry .

Several methods exist for synthesizing 3-amino-2-fluorobenzoic acid:

- Reduction of 2-Fluoro-3-nitrobenzoic Acid: This method involves reducing the nitro group to an amino group using reducing agents such as iron or tin in acidic conditions.

- Reaction of Benzoyl Fluoride with Ammonia: This method utilizes benzoyl fluoride and ammonia under controlled conditions to yield the desired compound .

- Direct Fluorination of Aminobenzoic Acids: Some synthetic routes involve direct fluorination of aminobenzoic acids, though this requires specific reagents and conditions.

3-Amino-2-fluorobenzoic acid has several notable applications:

- Pharmaceutical Development: Its role as a dopamine receptor ligand opens avenues for drug development targeting neurological conditions.

- Organic Synthesis: It serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals.

- Fluorescent Probes: Due to its structural properties, it may also be used in developing fluorescent probes for biochemical assays .

Studies on the interactions of 3-amino-2-fluorobenzoic acid with biological receptors indicate its potential as a selective ligand. Its affinity for dopamine receptors suggests that it could modulate neurotransmitter activity, which is crucial for understanding its therapeutic potential . Further research is necessary to elucidate the full extent of its interactions within biological systems.

3-Amino-2-fluorobenzoic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 3-Amino-2,6-difluorobenzoic acid | 0.95 | Contains two fluorine atoms |

| Methyl 4-amino-2,5-difluorobenzoate | 0.89 | Methyl ester derivative |

| Methyl 5-amino-2,4-difluorobenzoate | 0.89 | Another methyl ester derivative |

| 4-Amino-2-fluorobenzoic acid | 0.86 | Amino group at the para position |

| 5-Amino-2,3-difluorobenzoic acid | 0.89 | Contains two fluorine atoms at different positions |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant